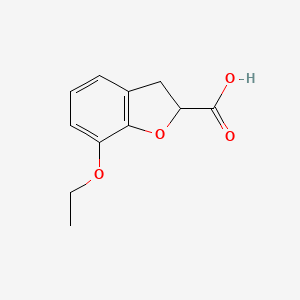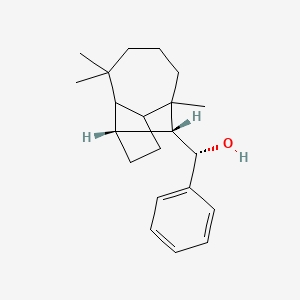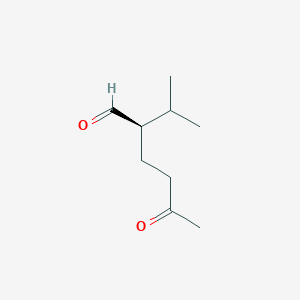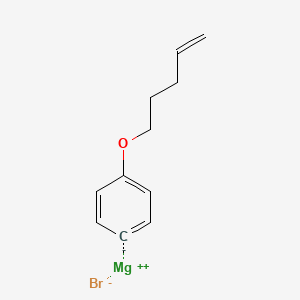
SNAP-8(Acetyl Glutamyl Heptapeptide-3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” is an acetylated octapeptideIt is particularly noted for its role in reducing facial lines and wrinkles by interfering with the formation of the SNARE complex, which is involved in muscle contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methionine residue in the peptide can undergo oxidation, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling agents.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Restored methionine-containing peptide.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methodologies and analytical techniques.
Biology
In biological research, the peptide is studied for its role in cellular processes, particularly in muscle contraction and neurotransmitter release. It is used to investigate the mechanisms of protein-protein interactions and signal transduction pathways.
Medicine
In medicine, the peptide is explored for its potential therapeutic applications, including its use as a cosmetic ingredient to reduce wrinkles and as a component in drug delivery systems. It is also investigated for its potential in treating neurodegenerative diseases by modulating neurotransmitter release .
Industry
In the industrial sector, the peptide is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It serves as a linker molecule that connects the antibody to the drug, ensuring precise delivery to cancer cells .
Mécanisme D'action
The peptide exerts its effects by interfering with the formation of the SNARE complex, a group of proteins involved in the release of neurotransmitters and muscle contraction. By destabilizing this complex, the peptide prevents the release of neurotransmitters, leading to muscle relaxation and reduction of facial wrinkles. The molecular targets include SNAP-25, syntaxin, and synaptobrevin, which are key components of the SNARE complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-glu-glu-met-gln-arg-arg-nh2:
Glu-ala-met-gln-arg-arg-nh2: This peptide is a point mutation derivative with alanine replacing the first glutamic acid.
Glu-ala-his-gln-arg-arg-nh2: Another derivative with histidine replacing the second glutamic acid.
Uniqueness
The presence of additional alanine and aspartic acid residues in “Ac-glu-glu-met-gln-arg-arg-ala-asp-nh2” may enhance its stability and binding properties, making it more effective in certain applications compared to its shorter analogs .
Propriétés
Formule moléculaire |
C41H70N16O16S |
|---|---|
Poids moléculaire |
1075.2 g/mol |
Nom IUPAC |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[(1-amino-3-carboxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H70N16O16S/c1-19(33(67)57-27(32(43)66)18-31(64)65)50-34(68)21(6-4-15-48-40(44)45)52-35(69)22(7-5-16-49-41(46)47)53-37(71)24(8-11-28(42)59)54-39(73)26(14-17-74-3)56-38(72)25(10-13-30(62)63)55-36(70)23(51-20(2)58)9-12-29(60)61/h19,21-27H,4-18H2,1-3H3,(H2,42,59)(H2,43,66)(H,50,68)(H,51,58)(H,52,69)(H,53,71)(H,54,73)(H,55,70)(H,56,72)(H,57,67)(H,60,61)(H,62,63)(H,64,65)(H4,44,45,48)(H4,46,47,49) |
Clé InChI |
KMACPCJUCHVVGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)










![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)

